N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) and a carboxamide substituent linked to a 2-fluoro-5-nitrophenyl group. Its structure combines electron-withdrawing (fluoro, nitro) and hydrogen-bonding (carboxamide) groups, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4S/c14-9-2-1-7(18(21)22)5-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAIPIWXOGACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Dihydropyrimidine Synthesis
The foundational step for many thiazolo[3,2-a]pyrimidine derivatives involves the Biginelli reaction, a one-pot three-component condensation of thiourea, a β-keto ester, and an aldehyde. For the target compound, ethyl acetoacetate (β-keto ester) reacts with 2-fluoro-5-nitrobenzaldehyde and thiourea under acidic conditions to yield 5-oxo-3,4-dihydropyrimidine-2(1H)-thione (Intermediate A ). Key modifications include:
Thiazole Ring Formation via Hantzsch Condensation
Intermediate A undergoes Hantzsch condensation with phenacyl bromide derivatives to install the thiazole ring. For example, reaction with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in acetic acid at 80°C for 4 hours furnishes 3-substituted-5H-thiazolo[3,2-a]pyrimidine (Intermediate B ). Critical parameters include:
- Base Selection : Sodium acetate in acetic acid avoids side reactions observed with stronger bases like NaOH.
- Functional Group Tolerance : The nitro and fluoro substituents remain intact under these mildly acidic conditions.
Carboxamide Installation Strategies
Post-Cyclization Coupling Approach
The 6-carboxamide group is introduced via coupling the pre-formed thiazolo-pyrimidine carboxylic acid with 2-fluoro-5-nitroaniline:
- Acid Activation : Treatment of 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with thionyl chloride generates the acid chloride (Intermediate C ).
- Amide Bond Formation : Reacting Intermediate C with 2-fluoro-5-nitroaniline in tetrahydrofuran (THF) using triethylamine as a base yields the target compound (72% isolated yield).
Direct Incorporation via β-Keto Amide Precursors
An alternative route employs β-keto amides in the Biginelli reaction to bypass post-cyclization coupling:
- Substrate Design : Ethyl 3-(2-fluoro-5-nitrophenylcarbamoyl)-3-oxopropanoate is condensed with thiourea and formaldehyde under PPA catalysis, directly yielding the carboxamide-functionalized dihydropyrimidine.
- Cyclization Efficiency : This method reduces step count but suffers from lower yields (45–55%) due to steric hindrance from the bulky amide group.
Solid-Phase Synthesis for Scalability
Merrifield Resin Functionalization
The MDPI-reported solid-phase method adapts well to the target compound:
- Resin Loading : 2-Fluoro-5-nitroaniline is anchored to Merrifield resin via a Wang linker, achieving 1.29 mmol/g loading capacity.
- Stepwise Assembly : Sequential couplings with acetylacetone and formaldehyde build the pyrimidine ring, followed by thiazole annulation using bromoacetyl chloride.
- Cleavage and Isolation : Trifluoroacetic acid (TFA) cleavage liberates the product in 85% purity, with HPLC purification yielding >98% pure material.
Advantages :
- Combinatorial Potential : Parallel synthesis enables rapid exploration of substituent effects.
- Byproduct Minimization : Immobilization reduces intermediate purification needs.
Comparative Analysis of Methodologies
| Parameter | Biginelli-Hantzsch Route | Solid-Phase Synthesis |
|---|---|---|
| Total Yield | 58% (4 steps) | 72% (3 steps) |
| Reaction Time | 18–24 hours | 48–72 hours |
| Functional Group Compatibility | Moderate (nitro stability) | High |
| Scalability | Gram-scale demonstrated | Multi-gram feasible |
| Purification Complexity | High (chromatography) | Low (resin washing) |
Key Observations :
- The solid-phase approach excels in yield and purity but requires specialized resin-handling equipment.
- Traditional solution-phase methods remain preferable for small-scale syntheses due to shorter reaction times.
Mechanistic Insights and Optimization
Cyclization Pathways
Cyclodehydration of dihydropyrimidine intermediates to thiazolo-pyrimidines proceeds via two mechanisms:
Nitro Group Stability
The 5-nitro substituent remains intact under PPA and acetic acid conditions but decomposes in strongly basic media (e.g., NaH/DMF above 100°C). Kinetic studies recommend maintaining reaction temperatures below 120°C to prevent nitro reduction.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide as an antiviral agent. The compound exhibits activity against various viruses by inhibiting viral replication and assembly.
Key Findings:
- Mechanism of Action: The compound has been shown to interfere with viral RNA synthesis and protein expression, thereby reducing viral load in infected cells.
- Case Studies: In vitro studies demonstrated significant reduction in viral titers when cells were treated with this compound prior to infection with RNA viruses.
Anticancer Properties
The compound also shows promise in oncology. Its structure suggests potential interactions with cellular targets involved in cancer progression.
Research Insights:
- Cell Line Studies: In vitro assays using various cancer cell lines (e.g., TK-10 and HT-29) have shown that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanisms: The compound may activate apoptotic pathways and inhibit key signaling cascades involved in tumor growth.
Antimicrobial Activity
Beyond antiviral and anticancer effects, this compound has demonstrated antimicrobial properties.
Applications:
- Bacterial Inhibition: Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent.
- Fungal Activity: Preliminary data also suggest antifungal properties, making it a candidate for treating fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Considerations:
- Modifications to the nitrophenyl group have been explored to enhance biological activity.
- The thiazolo-pyrimidine core is essential for maintaining activity against target pathogens.
Comparative Data Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antiviral | Viral Replication | Significant reduction in viral titers |
| Anticancer | Cell Proliferation | Induces apoptosis in cancer cell lines |
| Antimicrobial | Bacterial/Fungal | Inhibitory effects on various strains |
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorinated nitrophenyl group and the thiazolo[3,2-a]pyrimidine core plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Core Modifications
The thiazolo[3,2-a]pyrimidine scaffold is common among analogs, but substituent variations critically alter activity:
Electronic and Steric Effects
- Fluorine : The 2-fluoro substituent contributes to metabolic resistance and modulates pKa of adjacent groups, as seen in Compound 22 .
- Trifluoromethoxy (CAS 851944-03-1) : This group in the analog increases steric hindrance and electronegativity, which may reduce off-target interactions compared to the nitro group .
Pharmacological Activity Comparison
Enzyme Inhibition
Data from analogs suggest structure-activity relationships (SAR):
The target compound’s nitro group is hypothesized to enhance inhibition of redox-sensitive targets (e.g., immunoproteasomes) but requires experimental validation.
Antimicrobial Activity
Mannich base derivatives (e.g., Compound 9e) demonstrate that substituents like morpholinomethyl enhance solubility and membrane penetration, leading to potent antifungal activity . The target compound’s nitro group may confer antibacterial properties via nitroreductase activation, a mechanism observed in nitrofurans .
Physicochemical and Crystallographic Properties
Solubility and Stability
- Hydrogen Bonding : Crystal structures of analogs (e.g., ) reveal that carboxamide and nitro groups participate in C—H···O hydrogen bonds, stabilizing crystal lattices and reducing aqueous solubility .
- Lipophilicity: The fluorine and nitro groups in the target compound likely increase logP compared to non-halogenated analogs (e.g., Compound 21), impacting blood-brain barrier permeability .
Conformational Analysis
X-ray data () show that thiazolopyrimidine rings adopt flattened boat conformations, with dihedral angles between fused rings (e.g., 80.94° in ). Substituents like 2-fluoro-5-nitrophenyl may alter this angle, affecting binding to planar active sites .
Biological Activity
N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine core with a 5-oxo group and a 2-fluoro-5-nitrophenyl substituent. This unique structure is crucial for its biological activity.
Anticancer Activity
Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 7.82 | |
| HepG-2 (Liver Cancer) | 10.45 | |
| MCF-7 (Breast Cancer) | 10.23 |
The cytotoxicity of this compound is attributed to its ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like nitro and fluoro enhances its potency by stabilizing reactive intermediates during metabolic conversion.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. It was evaluated for its ability to inhibit COX-2 activity, a key enzyme in the inflammatory pathway.
| Compound | IC50 (μM) | Comparison Standard |
|---|---|---|
| N-(2-fluoro-5-nitrophenyl)-5-oxo... | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
This data indicates that the compound's anti-inflammatory activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR)
The SAR analysis reveals that substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of nitro and fluoro groups enhances cytotoxicity.
- Positioning of Substituents : Variations in the position of substituents can lead to differences in potency; for instance, compounds with difluorophenyl groups showed improved activity against A549 cells compared to mono-substituted analogs .
Case Studies
- Study on A549 Cell Line : In a study assessing various thiazole derivatives, N-(2-fluoro-5-nitrophenyl)-5-oxo... exhibited an IC50 value of 7.82 μM against the A549 lung cancer cell line, indicating strong potential for further development as an anticancer agent .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation markers compared to controls .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of thiazole and pyrimidine precursors. A common method uses 2-fluoro-5-nitroaniline reacted with thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives under reflux in acetic acid. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and catalyst choice (e.g., NaOAc) to improve yield (65–78%) and purity (>95%) .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., fluoro and nitro groups) and ring fusion.
- Infrared Spectroscopy (IR): Detects carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
- X-ray Diffraction: Resolves crystal packing and dihedral angles (e.g., 80.94° between thiazole and aryl rings) .
Q. How does the compound’s solubility impact formulation for biological assays?
Poor aqueous solubility (logP ~3.2) requires co-solvents (DMSO/PEG 400) or salt formation (e.g., sodium or hydrochloride salts). Solubility can be experimentally validated via HPLC with a C18 column and mobile phase gradients .
Advanced Research Questions
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Density Functional Theory (DFT): Calculates bond lengths/angles (e.g., C–N: 1.34 Å) and electron distribution to identify reactive sites .
- Molecular Docking: Screens against targets like EGFR or tubulin, revealing hydrogen bonds with nitro/fluoro groups (binding affinity: ΔG ≤ -8.5 kcal/mol) .
Q. How do structural modifications (e.g., substituent changes) alter biological activity?
Comparative studies of analogs show:
| Substituent | Activity (IC50, μM) | Target |
|---|---|---|
| 5-Nitro (this compound) | 2.1 ± 0.3 | HeLa cells |
| 5-Chloro () | 4.8 ± 0.5 | Melanoma cells |
| 4-Methoxy () | >10 | Inactive |
| Electron-withdrawing groups (fluoro, nitro) enhance cytotoxicity by stabilizing target interactions . |
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies (e.g., IC50 variability) arise from assay conditions (cell line heterogeneity, serum concentration). Mitigation strategies:
- Orthogonal Assays: Combine MTT, apoptosis (Annexin V), and target-specific ELISA.
- Standardized Protocols: Fix serum concentration at 10% and incubation time at 48 hours .
Q. What strategies improve metabolic stability in preclinical studies?
- Deuterium Labeling: Reduces CYP450-mediated oxidation of the thiazole ring.
- Prodrug Design: Mask the nitro group with acetylated precursors to enhance bioavailability .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?
Subtle changes (e.g., para vs. meta substitution) disrupt π-π stacking with DNA or proteins. For example, replacing 2-fluoro-5-nitrophenyl with 3-chloro-4-methylphenyl () reduces intercalation efficiency by 60% .
Q. How reliable are in silico ADMET predictions for this compound?
Predictions often overestimate permeability (P-gp efflux ratio: 3.8 vs. predicted 1.2). Validation requires:
- Caco-2 Assays: Measure apparent permeability (Papp).
- Microsomal Stability Tests: Human liver microsomes (t1/2: 28 min) .
Methodological Recommendations
- Synthetic Scale-Up: Use microwave-assisted synthesis (100 W, 120°C) to reduce reaction time from 12h to 2h .
- Toxicity Screening: Employ zebrafish models for rapid hepatotoxicity assessment (LD50: 50 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
